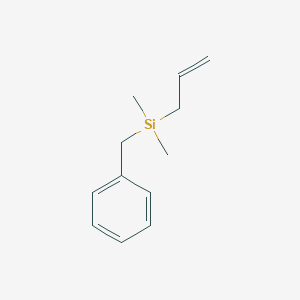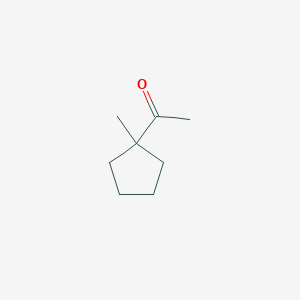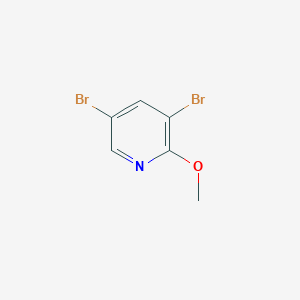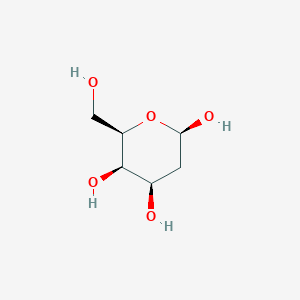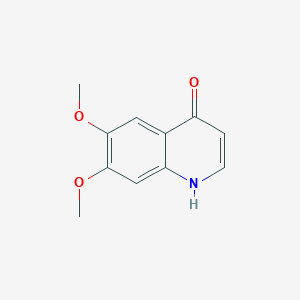
6,7-Dimethoxyquinolin-4-ol
Übersicht
Beschreibung
6,7-Dimethoxyquinolin-4-ol, also known as 4-Hydroxy-6,7-dimethoxyquinoline, is a chemical compound that belongs to the class of quinoline derivatives . It is a yellowish-brown solid that is soluble in water and various organic solvents .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyquinolin-4-ol involves several steps . The process begins with the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This is followed by condensation with N,N-dimethylformamide dimethyl acetal to obtain 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Reduction cyclization of this molecule yields 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline results in the desired product, 4-chloro-6,7-dimethoxyquinoline .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinolin-4-ol is C11H11NO3 . It has a molecular weight of 205.21 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving 6,7-Dimethoxyquinolin-4-ol are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of various drugs, pesticides, and materials .Physical And Chemical Properties Analysis
6,7-Dimethoxyquinolin-4-ol is a yellowish-brown solid . It is soluble in water and various organic solvents . It has a melting point of 192-194°C, and its boiling point is 489.3°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Basic Information
6,7-Dimethoxyquinolin-4-ol is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . It is typically stored in an inert atmosphere at room temperature .
Safety Information
This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Materials Science Applications
In the field of materials science, 6,7-Dimethoxyquinolin-4-ol is used as a building block for the synthesis of various materials . These include:
Luminescent Materials: This compound can be used in the synthesis of luminescent materials . These materials have the ability to absorb light at one wavelength and re-emit it at a longer wavelength, making them useful in a variety of applications such as display technologies, lighting, and biological imaging.
Organic Light Emitting Diodes (OLEDs): 6,7-Dimethoxyquinolin-4-ol can also be used in the production of OLEDs . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones and handheld game consoles.
Conductive Polymers: This compound is used in the synthesis of conductive polymers . Conductive polymers have applications in a variety of areas including organic solar cells, organic transistors, and sensors.
Simulation Visualizations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations using 6,7-Dimethoxyquinolin-4-ol . These visualizations can help researchers better understand the properties and behaviors of this compound.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be a versatile chemical compound used as a starting material for the synthesis of various drugs, including antimalarial drugs, anticancer drugs, and anti-inflammatory drugs .
Pharmacokinetics
It is known to be a solid compound that is soluble in water and various organic solvents
Action Environment
It is known to be stable under normal temperatures and pressures in an inert atmosphere .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPNCUTXVZQSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928537 | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyquinolin-4-ol | |
CAS RN |
13425-93-9, 127285-54-5 | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-4-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127285545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-DIMETHOXY-4-HYDROXYQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD9X7ZL9D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of the novel synthesis method for 6,7-Dimethoxyquinolin-4-ol described in the paper compared to previous methods?
A1: The new synthetic route for 6,7-Dimethoxyquinolin-4-ol, a key intermediate in the production of Cabozantinib, offers several advantages over previous methods. First, it employs a reduction cyclization process that avoids the use of high temperatures, which were necessary in the Gould-Jacobs methodology []. The high temperatures required for the Gould-Jacobs method necessitate the use of Dowtherm A, a high-boiling solvent that is difficult to recover, environmentally harmful, and potentially allergenic []. Second, the new method utilizes milder reaction conditions and avoids the use of strong alkaline conditions and anhydrous solvents, which were required in the alternative method involving 1-(2-aminophenyl)ethan-1-one []. Overall, this new synthesis represents a more efficient, environmentally friendly, and potentially safer approach to producing this important intermediate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



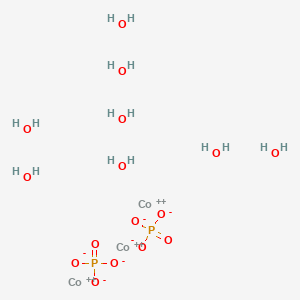

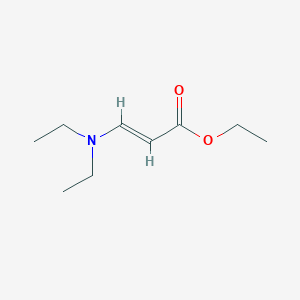
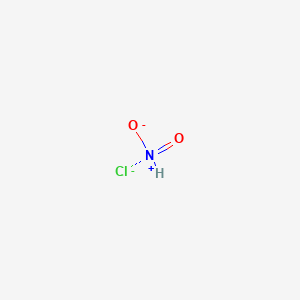

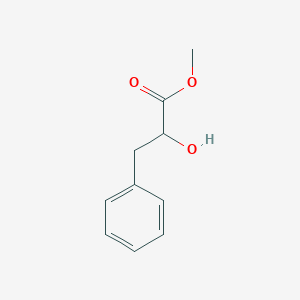
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
